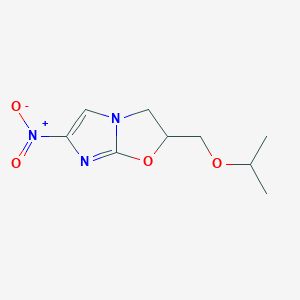
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro- is a chemical compound with a molecular formula of C12H16N2O4. It is commonly known as INO-1001 and is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism Of Action
INO-1001 works by inhibiting the activity of PARP enzymes, which are responsible for repairing damaged DNA. By inhibiting PARP activity, INO-1001 prevents the repair of DNA damage, leading to the death of cancer cells that rely on PARP for DNA repair. In inflammatory diseases, INO-1001 reduces inflammation and tissue damage by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In neurodegenerative disorders, INO-1001 protects neurons from damage caused by oxidative stress and inflammation by inhibiting the activation of NF-κB and reducing the production of reactive oxygen species (ROS).
Biochemical And Physiological Effects
INO-1001 has been shown to have a variety of biochemical and physiological effects. In cancer cells, INO-1001 induces apoptosis (programmed cell death) and inhibits the growth and proliferation of cancer cells. In inflammatory diseases, INO-1001 reduces inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, INO-1001 protects neurons from damage caused by oxidative stress and inflammation by reducing the production of ROS and inhibiting the activation of NF-κB.
Advantages And Limitations For Lab Experiments
INO-1001 has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP, making it an effective tool for studying the role of PARP in various biological processes. INO-1001 is also readily available and can be synthesized using a relatively simple process. However, there are also some limitations to the use of INO-1001 in lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate the interpretation of experimental results. Additionally, the high potency of INO-1001 may make it difficult to determine the optimal concentration for use in experiments.
Future Directions
There are several future directions for research on INO-1001. In cancer research, further studies are needed to determine the optimal combination of INO-1001 with other chemotherapy agents and radiation therapy. In inflammation research, the potential of INO-1001 as a therapeutic agent for various inflammatory diseases needs to be further explored in clinical trials. In neurodegenerative disorder research, the potential of INO-1001 as a neuroprotective agent needs to be further investigated in animal models of neurodegenerative diseases. Additionally, further studies are needed to elucidate the off-target effects of INO-1001 on other enzymes and to develop more selective PARP inhibitors for use in lab experiments and clinical trials.
Synthesis Methods
INO-1001 can be synthesized using a multi-step process involving the reaction of various chemical compounds. The synthesis of INO-1001 involves the reaction of 2-amino-5-nitrothiazole with ethyl 2-bromoacetate to form 2-(2-bromoacetyl)-5-nitrothiazole. This compound is then reacted with 2-oxo-1,3-diazacycloheptane to form 2-(2-bromoacetyl)-5-nitroimidazolidin-4-one. Finally, the reaction of this compound with 1-methylethoxy)methylamine results in the formation of INO-1001.
Scientific Research Applications
INO-1001 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, INO-1001 has been shown to enhance the effectiveness of chemotherapy and radiation therapy. It has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
In inflammation research, INO-1001 has been shown to reduce inflammation and tissue damage in various animal models of inflammatory diseases, such as sepsis and acute lung injury. In neurodegenerative disorder research, INO-1001 has been shown to protect neurons from damage caused by oxidative stress and inflammation.
properties
CAS RN |
127692-19-7 |
|---|---|
Product Name |
Imidazo(2,1-b)oxazole, 2,3-dihydro-2-((1-methylethoxy)methyl)-6-nitro- |
Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
6-nitro-2-(propan-2-yloxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C9H13N3O4/c1-6(2)15-5-7-3-11-4-8(12(13)14)10-9(11)16-7/h4,6-7H,3,5H2,1-2H3 |
InChI Key |
XRBPBOLVLSOSGX-UHFFFAOYSA-N |
SMILES |
CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OCC1CN2C=C(N=C2O1)[N+](=O)[O-] |
synonyms |
3-nitro-7-(propan-2-yloxymethyl)-6-oxa-1,4-diazabicyclo[3.3.0]octa-2,4 -diene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



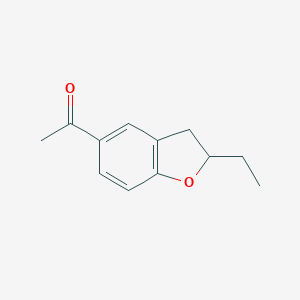
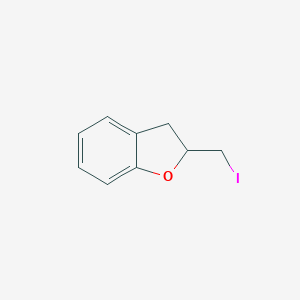
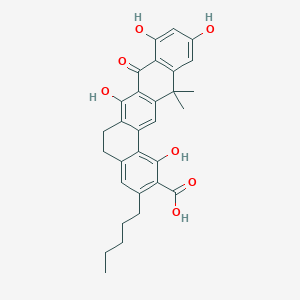
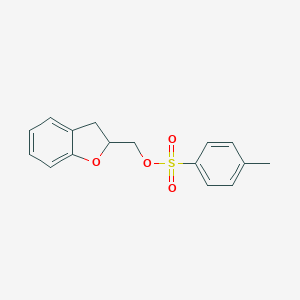
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
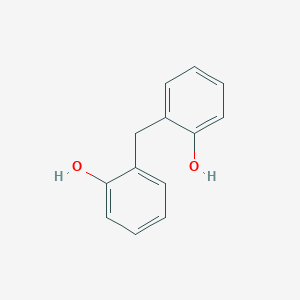
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
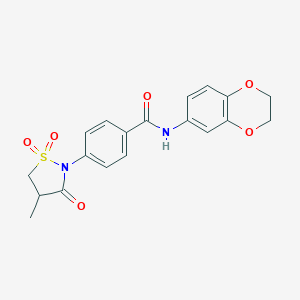
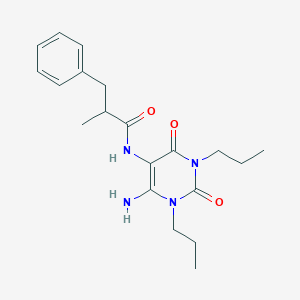
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
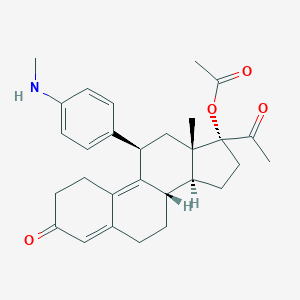
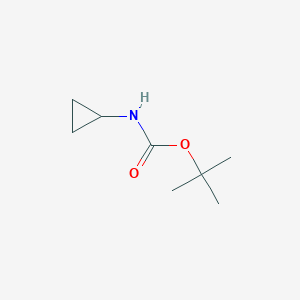

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)